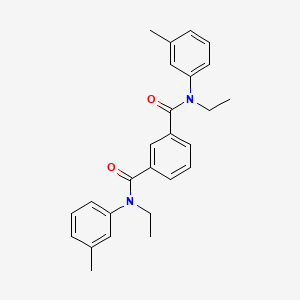

N,N'-Diethyl-N,N'-DI(M-tolyl)isophthalamide

Description

Structure

3D Structure

Properties

CAS No. |

121820-46-0 |

|---|---|

Molecular Formula |

C26H28N2O2 |

Molecular Weight |

400.5 g/mol |

IUPAC Name |

1-N,3-N-diethyl-1-N,3-N-bis(3-methylphenyl)benzene-1,3-dicarboxamide |

InChI |

InChI=1S/C26H28N2O2/c1-5-27(23-14-7-10-19(3)16-23)25(29)21-12-9-13-22(18-21)26(30)28(6-2)24-15-8-11-20(4)17-24/h7-18H,5-6H2,1-4H3 |

InChI Key |

GIJKPPMKAYLPIC-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1=CC=CC(=C1)C)C(=O)C2=CC(=CC=C2)C(=O)N(CC)C3=CC=CC(=C3)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of Novel Isophthalamide Compounds

Introduction

Isophthalamides, a class of aromatic polyamides, are characterized by a central benzene ring with two amide functional groups attached at the meta-positions (1,3-positions). This unique structural motif imparts a combination of rigidity and conformational flexibility, making them versatile building blocks in supramolecular chemistry, materials science, and notably, in the field of drug discovery and development. The ability of the amide groups to act as both hydrogen bond donors and acceptors, coupled with the tunable nature of the aromatic core and its substituents, allows for the rational design of isophthalamide derivatives with specific physicochemical and biological properties.

Historically, isophthalamides have been recognized for their role in the formation of high-performance polymers.[1][2] However, recent research has unveiled their significant potential as scaffolds for novel therapeutic agents. The isophthalamide core can be functionalized with various heterocyclic and aromatic moieties, leading to compounds with a wide array of biological activities, including antihypertensive and anticancer properties.[3][4] This guide provides a comprehensive exploration of the molecular structure of novel isophthalamide compounds, detailing their synthesis, structural characterization, and potential applications in modern drug development.

The Architectural Versatility of the Isophthalamide Scaffold

The fundamental structure of isophthalamide consists of a benzene-1,3-dicarboxamide core.[5][6][7] The true potential of this scaffold lies in the diverse functionalities that can be appended to the amide nitrogens. These substituents play a crucial role in defining the overall molecular conformation, intermolecular interactions, and ultimately, the biological activity of the compound.

Conformational Isomers: Syn vs. Anti

The relative orientation of the two amide groups with respect to the central benzene ring gives rise to conformational isomers, primarily the syn and anti conformers. In the syn conformation, the carbonyl oxygens of the amide groups are oriented on the same side of the aromatic ring, while in the anti conformation, they are on opposite sides. The specific conformation adopted by an isophthalamide derivative is influenced by the nature of the substituents and the crystalline packing forces.[8] For instance, studies on bis(5-X-pyridine-2-yl)isophthalamides have shown the existence of both syn/anti and anti/anti conformations within the same crystal lattice, highlighting the conformational flexibility of these molecules.[8]

Key Structural Modifications and Their Implications

The therapeutic potential of isophthalamides can be unlocked through strategic structural modifications. These modifications are designed to optimize interactions with specific biological targets, enhance bioavailability, and reduce off-target effects.

-

Introduction of Heterocyclic Moieties: The incorporation of heterocyclic rings, such as pyridine, benzimidazole, and isoxazole, can introduce additional hydrogen bonding sites, aromatic stacking interactions, and metal coordination capabilities.[8][9] These interactions are often critical for high-affinity binding to biological targets like enzymes and receptors. For example, N1,N3-bis(5-X-pyridin-2-yl)isophthalamides have been synthesized and their structural chemistry investigated, revealing the importance of these pyridine rings in directing intermolecular interactions.[8]

-

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the aromatic rings of the isophthalamide scaffold can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability. Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic center, can also play a crucial role in molecular recognition and self-assembly.[8][10]

-

Alkyl and Aryl Substitutions: The addition of alkyl or aryl groups can modulate the steric and electronic properties of the isophthalamide derivatives. Bulky substituents can influence the preferred conformation and restrict rotational freedom, which can be advantageous for locking the molecule into a bioactive conformation.[2]

Synthesis of Novel Isophthalamide Compounds

The synthesis of isophthalamide derivatives typically involves the condensation reaction between an isophthaloyl derivative (such as isophthaloyl dichloride or isophthalic acid) and a primary amine. The choice of synthetic route can depend on the desired purity, yield, and the nature of the starting materials.

General Synthetic Strategies

Two primary routes for the synthesis of isophthalamides are commonly employed:

-

From Isophthalic Acid: This method involves the direct condensation of isophthalic acid with a suitable amine in the presence of a coupling agent, such as triphenylphosphite, in a high-boiling solvent like pyridine.[8] This one-pot procedure is convenient but may require higher temperatures and longer reaction times.

-

From Isophthaloyl Dichloride: This is a more reactive approach where isophthaloyl dichloride is reacted with a primary amine, often in the presence of a base to neutralize the HCl byproduct.[1][8] This method is generally faster and proceeds under milder conditions.

Experimental Protocol: Synthesis of N1,N3-bis(pyridin-2-yl)isophthalamide

This protocol outlines a general procedure for the synthesis of a representative isophthalamide derivative.

Materials:

-

Isophthaloyl dichloride

-

2-Aminopyridine

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Magnetic stirrer and hotplate

-

Round-bottom flask

-

Dropping funnel

-

Standard glassware for workup and purification

Procedure:

-

Dissolve 2-aminopyridine (2.2 equivalents) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve isophthaloyl dichloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred solution of 2-aminopyridine over 30 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding cold water.

-

Extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Structural Characterization Techniques

The elucidation of the molecular structure of novel isophthalamide compounds relies on a combination of spectroscopic and crystallographic techniques. Each method provides unique and complementary information about the connectivity, conformation, and three-dimensional arrangement of the atoms.

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the identity and purity of synthesized isophthalamide derivatives.[11][12][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. Chemical shifts, coupling constants, and integration values provide detailed information about the electronic environment and connectivity of the atoms.[9][11]

-

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of functional groups present in the molecule. The strong absorption bands corresponding to the N-H stretching (around 3300 cm⁻¹) and C=O stretching (around 1650 cm⁻¹) of the amide groups are key diagnostic peaks for isophthalamides.[11][14]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern.[11][15] This data is crucial for confirming the molecular formula and can offer insights into the structural components of the molecule.

| Technique | Information Obtained |

| ¹H NMR | Proton environment, connectivity, and stereochemistry. |

| ¹³C NMR | Carbon skeleton and functional groups. |

| IR | Presence of functional groups (e.g., N-H, C=O). |

| MS | Molecular weight and fragmentation pattern. |

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state.[16][17][18] This technique allows for the unambiguous determination of bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and aromatic stacking.[8][19] The crystal structure of an isophthalamide derivative can provide invaluable insights into its preferred conformation and how it interacts with neighboring molecules, which can be correlated with its macroscopic properties and biological activity.

Biological Activity and Drug Development Potential

Novel isophthalamide derivatives have emerged as promising candidates in drug discovery, with demonstrated activity in several therapeutic areas.

Antihypertensive Agents

Certain phthalamide derivatives have been investigated as potential angiotensin-converting enzyme (ACE) inhibitors for the treatment of hypertension.[3] In silico studies, coupled with in vivo testing in spontaneously hypertensive rat models, have identified isophthalamide-based compounds that exhibit potent antihypertensive effects, in some cases surpassing the efficacy of established drugs like captopril.[3]

Anticancer and Antioxidant Agents

The isophthalamide scaffold has also been utilized in the design of novel anticancer and antioxidant agents.[20][21] By incorporating moieties known to possess cytotoxic or radical-scavenging properties, researchers have developed isophthalamide derivatives with significant activity against various cancer cell lines and promising antioxidant capabilities.[20][22]

Protein Kinase Inhibitors

The structural features of isophthalamides make them suitable scaffolds for the development of protein kinase inhibitors, a critical class of anticancer drugs.[4] The ability to introduce diverse substituents allows for the fine-tuning of interactions with the kinase active site, leading to potent and selective inhibition.

Conclusion

The isophthalamide scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. The conformational flexibility, coupled with the ease of functionalization, allows for the creation of a vast chemical space of isophthalamide derivatives with diverse biological activities. A thorough understanding of their molecular structure, achieved through a combination of advanced spectroscopic and crystallographic techniques, is paramount for establishing structure-activity relationships and guiding the rational design of future drug candidates. As research in this area continues to expand, isophthalamide-based compounds hold significant promise for addressing unmet medical needs across a range of diseases.

References

-

Roles of Hydrogen, Halogen Bonding and Aromatic Stacking in a Series of Isophthalamides. (2023). Symmetry, 15(3), 738. [Link]

-

Synthetic method and characterization of novel phthalamide derivatives. (2013). Der Pharma Chemica, 5(4), 138-143. [Link]

-

Novel phthalamide derivatives as antihypertensive agents: rapid and clean synthesis, in silico and in vivo evaluation. (2019). Medicinal Chemistry Research, 28(5), 685-696. [Link]

-

Molecular structure-dynamics relationships in glassy poly(isophthalamide)s as revealed by wide angle x-ray scattering, dielectric loss spectroscopy, and molecular modelling. (2004). The Journal of Chemical Physics, 120(18), 8815-8823. [Link]

-

Structural description of designed isophthalamide molecules 1 a, 2 a, and 3 a–3 e. (n.d.). ResearchGate. [Link]

-

Diserinol Isophthalamide: A Novel Reagent for Complexation with Biomolecular Anions in Electrospray Ionization Mass Spectrometry. (2023). Journal of the American Society for Mass Spectrometry, 34(5), 845-853. [Link]

-

Isophthalamide. (n.d.). NIST WebBook. [Link]

-

Isophthalamide. (n.d.). PubChem. [Link]

-

N1-(3-(Trifluoromethyl)Phenyl) Isophthalamide Derivatives as Promising Inhibitors of Vascular Endothelial Growth Factor Receptor: Pharmacophore-Based Design, Docking, and MM-PBSA/MM-GBSA Binding Energy Estimation. (2022). IntechOpen. [Link]

-

Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. (2025). ResearchGate. [Link]

-

Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). Molecules, 26(16), 4991. [Link]

-

Synthesis, characterization, and analgesic activity of novel schiff base of isatin derivatives. (2011). Journal of Advanced Pharmaceutical Technology & Research, 2(1), 54-59. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). University of Colorado Boulder. [Link]

-

Design, synthesis and biological activities of novel 5-isopropyl-2-methylphenolhydrazide-based sulfonamide derivatives. (2016). Medicinal Chemistry Research, 25(11), 2672-2681. [Link]

-

NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. (n.d.). Universal Class. [Link]

-

X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. (n.d.). Omsk State University. [Link]

-

Synthesis, isomerization and biological activity of novel 2-selenohydantoin derivatives. (2016). Bioorganic & Medicinal Chemistry, 24(4), 685-693. [Link]

-

X-ray diffraction and solid state NMR studies of 1,8-bis(dimethylamino)naphthalene and its complexes with picric and hexafluorop. (1996). Journal of Molecular Structure, 381(1-3), 157-167. [Link]

-

Synthesis, Characterization, Computational and Antibacterial Studies of Novel Dopamine-Based Derivatives. (2022). International Journal of Organic Chemistry, 12(1), 40-52. [Link]

-

Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. (2013). YouTube. [Link]

-

X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. (2025). Molecules, 30(19), 4567. [Link]

-

Synthesis, characterization, and biological target prediction of novel 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives. (2023). Journal of the Iranian Chemical Society, 20(1), 1-13. [Link]

-

Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). (2025). Molecules, 30(20), 4890. [Link]

-

Crystallization and preliminary X-ray diffraction analysis of various enzyme–substrate complexes of isopropylmalate dehydrogenase from Thermus thermophilus. (2010). Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 66(Pt 6), 738-743. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Molecular structure-dynamics relationships in glassy poly(isophthalamide)s as revealed by wide angle x-ray scattering, dielectric loss spectroscopy, and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N1-(3-(Trifluoromethyl)Phenyl) Isophthalamide Derivatives as Promising Inhibitors of Vascular Endothelial Growth Factor Receptor: Pharmacophore-Based Design, Docking, and MM-PBSA/MM-GBSA Binding Energy Estimation | IntechOpen [intechopen.com]

- 5. ISOPHTHALAMIDE | 1740-57-4 [chemicalbook.com]

- 6. Isophthalamide [webbook.nist.gov]

- 7. Isophthalamide | C8H8N2O2 | CID 74445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Synthesis, Characterization, Computational and Antibacterial Studies of Novel Dopamine-Based Derivatives [scirp.org]

- 15. lehigh.edu [lehigh.edu]

- 16. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals [ouci.dntb.gov.ua]

- 17. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis, isomerization and biological activity of novel 2-selenohydantoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Physical properties of poly(m-phenylene isophthalamide)

An In-depth Technical Guide to the Physical Properties of Poly(m-phenylene isophthalamide)

Abstract

Poly(m-phenylene isophthalamide), a prominent member of the meta-aramid family, is a high-performance aromatic polyamide renowned for its exceptional combination of thermal stability, chemical resistance, and mechanical integrity. Commercially known by trademarks such as Nomex®, this polymer's unique molecular architecture, featuring meta-oriented phenylene rings, imparts a balance of flexibility and strength, distinguishing it from its para-aramid counterparts. This guide provides a comprehensive exploration of the core physical properties of poly(m-phenylene isophthalamide), including its thermal, mechanical, electrical, and chemical characteristics. We delve into the causality behind its performance, detail standardized experimental protocols for its characterization, and present key data to inform its application in demanding fields such as aerospace, protective apparel, and high-temperature electrical insulation.

Introduction to Poly(m-phenylene isophthalamide)

Poly(m-phenylene isophthalamide), hereafter referred to as MPD-I, is a synthetic polymer synthesized from the polycondensation of m-phenylenediamine and isophthaloyl chloride[1][2]. Unlike its rigid-rod para-aramid cousin, poly(p-phenylene terephthalamide), the meta-orientation of the aromatic rings in the MPD-I backbone introduces a kink in the polymer chain[1]. This structural feature reduces chain rigidity, resulting in a polymer with more flexible, textile-like properties while retaining the high-temperature resistance characteristic of aramids[1]. This unique combination makes MPD-I an indispensable material for applications requiring durable, heat-resistant, and electrically insulating components, from firefighter turnout gear and industrial filters to critical insulation in transformers and motors[2][3][4].

Molecular Structure and Its Influence on Properties

The defining characteristics of MPD-I stem directly from its molecular structure. The polymer is a long-chain polyamide where at least 85% of the amide (-CO-NH-) linkages are attached directly to two aromatic rings[1]. The network of strong intermolecular hydrogen bonds between these amide groups contributes to the material's high strength and chemical stability, but also results in poor solubility in common solvents[5]. The meta-linkages disrupt the close packing that is possible with para-aramids, leading to a less crystalline and more flexible material.

Sources

- 1. nomexfelt.com [nomexfelt.com]

- 2. researchgate.net [researchgate.net]

- 3. Nomex® Paper Properties | Belgique, Français [dupontdenemours.be]

- 4. azom.com [azom.com]

- 5. Solvation structure of poly-m-phenyleneisophthalamide (PMIA) in ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Thermodynamics and Empirical Determination of N,N'-Disubstituted Isophthalamide Solubility: A Technical Guide

Executive Summary

N,N'-disubstituted isophthalamides represent a critical class of chemical intermediates with applications spanning high-performance aromatic polyamides (aramids), non-ionic radiocontrast agents, and advanced hypervalent iodine reagents. A defining characteristic of these benzene-1,3-dicarboxamides is their complex solubility profile, which is heavily dictated by robust intermolecular hydrogen bonding and rigid crystal lattice structures.

Because quantitative solubility data for specific derivatives is frequently absent from public literature, researchers must rely on fundamental thermodynamic principles and rigorous empirical testing. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between structural thermodynamics and bench-level empirical validation, providing a self-validating framework for determining the solubility of these complex molecules.

The Thermodynamic Barrier to Solvation

The solubility of any compound is a thermodynamic competition between the energy required to disrupt its crystal lattice ( ΔHlattice ) and the energy released upon solvation ( ΔHsolvation ).

For unsubstituted and lightly substituted isophthalamides, the meta-positioning of the two amide groups on the central benzene ring creates an ideal geometry for a dense, highly ordered network of intermolecular hydrogen bonds. This results in an exceptionally high enthalpic penalty for lattice disruption. For dissolution to occur spontaneously ( ΔGsol<0 ), the solvent must be capable of acting as a competitive hydrogen-bond acceptor or donor to offset this penalty.

Thermodynamic pathway of isophthalamide dissolution highlighting enthalpic contributions.

Substituent Effects on Solubility Profiles

The nature of the N,N'-substituents fundamentally alters the solvation mechanics. By modifying these functional groups, chemists can engineer the solubility profile to fit specific industrial applications.

Polymeric Aramids and Rigid Structures

In polymer science, derivatives such as poly(m-phenylene isophthalamide) exhibit notoriously low solubility. The extended rigid backbone and strong N-H and C=O interactions create a tightly packed lattice. As noted in 1, these compounds are typically soluble only in polar aprotic solvents like dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)[1].

-

Causality: Polar aprotic solvents act as strong hydrogen-bond acceptors without donating protons, preventing solvent-solute steric clashes. Frequently, chaotropic salts (e.g., LiCl) must be added; the lithium cation coordinates with the amide carbonyl oxygen, forcefully disrupting the intermolecular H-bond network.

Pharmaceutical Contrast Intermediates

In drug development, 5-acylamino-2,4,6-triiodo-N,N'-disubstituted isophthalamides serve as precursors for non-ionic X-ray contrast agents like iohexol. While the bulky iodine atoms increase the free volume of the crystal lattice, the intermediates remain highly lipophilic. To achieve the extreme aqueous solubility required for parenteral administration, these molecules undergo N-alkylation with oxiranes (e.g., glycidol) to introduce polyhydroxyalkyl groups. According to 2, these reactions are optimally performed in solvents like t-butanol, DMSO, or DMAc, where the highly soluble polyhydroxyalkylated products remain in solution, facilitating easier downstream purification[2].

Hypervalent Iodine Reagents

The synthesis of advanced oxidants often utilizes 2-iodo-N,N'-diisopropylisophthalamide. Oxidation of this precursor yields benziodazole derivatives. As detailed in 3, the bulky N,N'-diisopropyl groups sterically shield the amide backbone, preventing tight crystal packing[3].

-

Causality: This steric hindrance drastically lowers the lattice energy, granting these novel hypervalent compounds excellent solubility in common, less-polar organic solvents (e.g., dichloromethane, ethyl acetate), making them highly versatile for organic synthesis.

Data Presentation: Comparative Solubility Profiles

The following table summarizes the quantitative and qualitative solubility behaviors of various N,N'-disubstituted isophthalamide classes based on their structural modifications.

| Derivative Class | Structural Characteristics | Preferred Solvents | Solvation Mechanism & Notes |

| Aromatic Polyamides (Aramids) | Poly(m-phenylene isophthalamide); extended rigid backbone. | DMAc, NMP (often with LiCl) | Strong intermolecular H-bonding requires polar aprotic solvents and chaotropic salts to disrupt the lattice[1]. |

| Iodinated Contrast Intermediates | 5-acylamino-2,4,6-triiodo-N,N'-disubstituted; bulky iodine atoms. | t-Butanol, DMSO, DMF, Water/Acetone | Bulky substituents increase free volume; polyhydroxyalkylation drives massive aqueous solubility for parenteral use[2]. |

| Hypervalent Iodine Precursors | 2-iodo-N,N'-diisopropylisophthalamide; sterically hindered amides. | Chloroform, Dichloromethane, Ethyl Acetate | Isopropyl groups shield the amide backbone, reducing lattice energy and enabling solubility in less polar organics[3]. |

Empirical Determination: The Self-Validating Shake-Flask Protocol

Given the 4 for many proprietary derivatives[4], empirical testing is mandatory. The following protocol utilizes the Isothermal Saturation Shake-Flask method, engineered specifically with built-in causality and self-validation mechanisms to prevent false-positive readings.

Self-validating isothermal saturation shake-flask workflow for empirical solubility determination.

Step-by-Step Methodology:

Step 1: Preparation of the Saturated Suspension

-

Action: Add an excess amount of the solid N,N'-disubstituted isophthalamide to a known volume of the target solvent in a hermetically sealed glass vial.

-

Causality: An excess of solid is an absolute thermodynamic requirement to ensure the solution reaches maximum saturation without depleting the solute reservoir.

Step 2: Isothermal Equilibration (The Self-Validation Step)

-

Action: Place the vial in an isothermal shaker bath set to the target temperature (e.g., 25.0 ± 0.1 °C). Agitate at 200 RPM. Extract a 0.5 mL aliquot at 24 hours and another at 48 hours .

-

Causality: Highly crystalline isophthalamides can exhibit extremely slow dissolution kinetics.

-

Self-Validation: Compare the quantified concentration of the 24h and 48h samples. If the variance ( ΔC ) is <2% , thermodynamic equilibrium is confirmed. If ΔC>2% , continue agitation and sample again at 72 hours.

Step 3: Phase Separation

-

Action: Centrifuge the aliquots at 10,000 RPM for 10 minutes to pellet the bulk solid. Filter the supernatant through a 0.22 µm PTFE syringe filter .

-

Causality: Standard cellulose acetate filters possess a high affinity for hydrophobic N,N'-dialkyl substitutions, which can lead to non-specific binding and artificially lower the measured solubility. PTFE is chemically inert and prevents this adsorption artifact.

Step 4: HPLC-UV Quantification

-

Action: Dilute the filtered supernatant with the HPLC mobile phase. Quantify the concentration against a calibration curve.

-

Causality: The calibration standards must be matrix-matched to the exact solvent composition of the diluted sample. Polar aprotic solvents like DMAc or DMF have significant UV absorbance profiles; failing to matrix-match will result in severe baseline distortion and inaccurate peak integration.

Sources

A Methodological Framework for Elucidating the Mechanism of Action of N,N'-Diethyl-N,N'-DI(M-tolyl)isophthalamide

Disclaimer: As of the date of this publication, there is no publicly available scientific literature detailing the mechanism of action or specific biological activity of N,N'-Diethyl-N,N'-DI(M-tolyl)isophthalamide. This document, therefore, serves as a comprehensive, in-depth technical guide outlining a robust, multi-faceted research strategy to elucidate the core mechanism of action of this novel chemical entity. The methodologies and workflows presented herein are based on established principles of drug discovery and pharmacology, designed to guide researchers, scientists, and drug development professionals in a systematic investigation of this compound.

Introduction: Charting a Course for a Novel Isophthalamide

N,N'-Diethyl-N,N'-DI(M-tolyl)isophthalamide is a distinct chemical entity for which the biological targets and physiological effects remain uncharacterized. Its structure, featuring a central isophthalamide core with diethyl and tolyl substitutions, suggests potential for diverse molecular interactions. The broader class of phthalamide and isophthalamide derivatives has been associated with a wide array of biological activities, including anti-inflammatory, antimicrobial, and even antitumor properties. However, extrapolating these activities to the specific compound would be speculative without rigorous empirical validation.

This guide provides a foundational, step-by-step framework for a comprehensive investigation into the mechanism of action (MoA) of N,N'-Diethyl-N,N'-DI(M-tolyl)isophthalamide. The elucidation of a compound's MoA is a critical undertaking in drug discovery, essential for assessing both on-target efficacy and potential off-target effects that could lead to toxicity.[1] Our approach is designed to be systematic, beginning with computational predictions and progressing through a series of increasingly complex in vitro and cell-based assays to identify molecular targets and characterize downstream cellular responses.

Phase 1: In Silico Profiling and Target Prediction

The initial phase of investigation leverages computational tools to predict potential biological targets and physicochemical properties of N,N'-Diethyl-N,N'-DI(M-tolyl)isophthalamide. This in silico approach is cost-effective and can significantly narrow the scope of subsequent wet-lab experiments by generating testable hypotheses.[2][3][4][5]

Physicochemical and ADMET Prediction

A thorough understanding of the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is crucial.

-

Lipinski's Rule of Five: Assess the compound's drug-likeness.

-

Solubility and Permeability: Predict aqueous solubility and cell membrane permeability.

-

Metabolic Stability: Identify potential metabolic liabilities and predicted metabolites.

-

Toxicity Prediction: Screen for potential hepatotoxicity, cardiotoxicity, and mutagenicity.

| Predicted Property | Predicted Value | Implication for Experimental Design |

| Molecular Weight | 400.52 g/mol | Compliant with Lipinski's Rule |

| XlogP | 5.4 | High hydrophobicity; may require solubilizing agents (e.g., DMSO) in assays |

| Hydrogen Bond Donors | 0 | Compliant with Lipinski's Rule |

| Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's Rule |

| Predicted Aqueous Solubility | Low | Confirms need for careful formulation in aqueous buffers |

Table 1: Hypothetical Physicochemical Properties of N,N'-Diethyl-N,N'-DI(M-tolyl)isophthalamide.

Target Prediction via Molecular Docking and Pharmacophore Modeling

Computational methods can predict interactions between the compound and known protein structures.

-

Reverse Docking: The compound's structure is docked against a library of clinically relevant protein targets (e.g., kinases, GPCRs, nuclear receptors) to identify potential binding partners.

-

Pharmacophore-Based Screening: A 3D pharmacophore model of the compound is generated and used to search databases for proteins with complementary binding sites.

Phase 2: In Vitro Phenotypic and Target-Based Screening

With a list of prioritized potential targets from Phase 1, the next step is to perform in vitro assays to identify biological activity. This phase involves both broad phenotypic screening and more focused target-based assays.[6][7]

Broad Phenotypic Screening

Phenotypic screens assess the compound's effect on whole cells without a preconceived notion of the target. This can uncover unexpected activities.

Experimental Protocol: Cell Viability/Cytotoxicity Assay

-

Cell Culture: Plate various human cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

-

Compound Preparation: Prepare a 10 mM stock solution of N,N'-Diethyl-N,N'-DI(M-tolyl)isophthalamide in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 nM) in the appropriate cell culture medium.

-

Treatment: Remove the old medium from the cells and add the medium containing the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or MTT) to each well according to the manufacturer's instructions.

-

Data Acquisition: Read the luminescence or absorbance on a plate reader.

-

Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC₅₀ value for each cell line.

Target-Based Biochemical Assays

Based on the in silico predictions, specific biochemical assays can be employed to test for direct interaction with purified proteins.[8][9] For example, if kinases were identified as potential targets, a panel of kinase activity assays would be appropriate.

Experimental Protocol: Kinase Inhibition Assay (Example)

-

Reagent Preparation: Prepare assay buffer, a solution of the purified kinase, the specific peptide substrate, and ATP.

-

Compound Addition: In a 384-well plate, add the test compound at various concentrations.

-

Reaction Initiation: Add the kinase, substrate, and ATP to initiate the reaction.

-

Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Add a detection reagent that measures the amount of phosphorylated substrate (e.g., using a fluorescence-based method).

-

Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value.

Phase 3: Target Deconvolution and Validation

If the compound shows significant activity in phenotypic screens, the next crucial step is to identify its specific molecular target(s).[10][11] This is often the most challenging part of MoA elucidation.

Affinity Chromatography-Mass Spectrometry

This is a powerful method for "fishing" for the binding partners of a compound from a complex cell lysate.[10]

Experimental Workflow: Affinity Chromatography

-

Probe Synthesis: Synthesize an analog of N,N'-Diethyl-N,N'-DI(M-tolyl)isophthalamide that incorporates a linker and an affinity tag (e.g., biotin) without abolishing its biological activity.

-

Immobilization: Covalently attach the tagged compound to a solid support (e.g., streptavidin-coated beads).

-

Lysate Incubation: Incubate the beads with a total cell lysate. The target protein(s) will bind to the immobilized compound.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Cellular Thermal Shift Assay (CETSA)

CETSA is a label-free method that relies on the principle that a protein's thermal stability increases upon ligand binding.[11] This allows for the detection of target engagement in a cellular context.

Phase 4: Pathway Analysis and MoA Confirmation

Once a primary target is identified and validated, the focus shifts to understanding the downstream cellular consequences of its modulation.

-

Western Blotting: After treating cells with the compound, perform western blotting to analyze changes in the phosphorylation status or expression levels of proteins in the target's signaling pathway.

-

Transcriptomics (RNA-Seq): Analyze global changes in gene expression following compound treatment to reveal the affected cellular pathways. This can be compared to the transcriptomic signatures of compounds with known mechanisms of action.[12]

-

Gene Knockout/Knockdown (CRISPR/siRNA): Use genetic methods to remove or reduce the expression of the putative target protein. If the cells become resistant to the compound, it provides strong evidence that the protein is indeed the target.

Conclusion and Future Directions

This guide outlines a comprehensive, albeit hypothetical, research plan for elucidating the mechanism of action of N,N'-Diethyl-N,N'-DI(M-tolyl)isophthalamide. By systematically progressing from computational predictions to in vitro screening, target deconvolution, and pathway analysis, a clear picture of the compound's biological function can be established. The successful execution of this workflow would not only reveal the core mechanism of this novel compound but also pave the way for its potential development as a therapeutic agent or a valuable research tool.

References

-

Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. (n.d.). Frontiers in Chemistry. Retrieved March 15, 2026, from [Link]

-

Natural Bioactive Compound Target Identification. (n.d.). Creative Biolabs. Retrieved March 15, 2026, from [Link]

-

Computational Prediction of Drug-Target Interactions via Ensemble Learning. (2020). In Methods in Molecular Biology. Request PDF. Retrieved March 15, 2026, from [Link]

-

Computational Prediction of Drug-Target Interactions via Ensemble Learning. (2020). PubMed. Retrieved March 15, 2026, from [Link]

-

Computational Prediction of Drug-Target Interactions via Ensemble Learning. (2020). Springer Nature Experiments. Retrieved March 15, 2026, from [Link]

-

In Vitro Assays and Models. (n.d.). Selvita. Retrieved March 15, 2026, from [Link]

-

In Vitro Assays in Pharmacology: A Comprehensive Overview. (2024). IT Medical Team. Retrieved March 15, 2026, from [Link]

-

ComPuDTIK: Computational Prediction of Drug-Target Interactions in Kinases. (2023). IEEE Xplore. Retrieved March 15, 2026, from [Link]

-

In Vitro Enzyme Assay: Cutting Edge Research. (2024). Da-ta Biotech. Retrieved March 15, 2026, from [Link]

-

Target identification of natural products in cancer with chemical proteomics and artificial intelligence approaches. (2024). Signal Transduction and Targeted Therapy. Retrieved March 15, 2026, from [Link]

-

Elucidating Compound Mechanism of Action by Network Perturbation Analysis. (2015). Cell. Retrieved March 15, 2026, from [Link]

-

Target discovery-directed pharmacological mechanism elucidation of bioactive natural products. (2023). Acta Pharmaceutica Sinica B. Retrieved March 15, 2026, from [Link]

-

Currently Available Strategies for Target Identification of Bioactive Natural Products. (2021). Frontiers in Pharmacology. Retrieved March 15, 2026, from [Link]

-

Drug Discovery Workflow - What is it?. (n.d.). Vipergen. Retrieved March 15, 2026, from [Link]

-

Recent advances in target identification of bioactive natural products. (2018). Journal of Antibiotics. Retrieved March 15, 2026, from [Link]

-

Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. (2021). Bioinformatics. Retrieved March 15, 2026, from [Link]

-

Drug Discovery and Development Process. (n.d.). PPD. Retrieved March 15, 2026, from [Link]

-

Elucidating Compound Mechanism of Action and Polypharmacology with a Large-scale Perturbational Profile Compendium. (2023). bioRxiv. Retrieved March 15, 2026, from [Link]

-

Laboratory Workflows for Faster Drug Development. (2025). Pharma Focus Europe. Retrieved March 15, 2026, from [Link]

-

What would an ideal drug discovery/drug development process look like?. (2025). Wiley. Retrieved March 15, 2026, from [Link]

-

Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020). Molecules. Retrieved March 15, 2026, from [Link]

-

Cell-based assays on the rise. (2022). BMG LABTECH. Retrieved March 15, 2026, from [Link]

-

Biochemical Assays. (n.d.). BioDuro. Retrieved March 15, 2026, from [Link]

-

Elucidating compound mechanism of action and polypharmacology with a large-scale perturbational profile compendium. (2022). AACR Journals. Retrieved March 15, 2026, from [Link]

-

5 Strategies to Improve Workflow Efficiency in Drug Discovery. (2024). Genemod. Retrieved March 15, 2026, from [Link]

Sources

- 1. Elucidating Compound Mechanism of Action by Network Perturbation Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Computational Prediction of Drug-Target Interactions via Ensemble Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Computational Prediction of Drug-Target Interactions via Ensemble Learning | Springer Nature Experiments [experiments.springernature.com]

- 6. selvita.com [selvita.com]

- 7. itmedicalteam.pl [itmedicalteam.pl]

- 8. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]

- 9. Biochemical Assays-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

Engineering Thermal Resilience: Flame Retardant Mechanisms and Modifications of Isophthalamide Polymers

Executive Summary

Poly(m-phenylene isophthalamide) (PMIA), commercially recognized under trade names like Nomex, is a high-performance meta-aramid celebrated for its exceptional thermal stability and mechanical robustness[1]. While PMIA possesses inherent flame resistance due to its rigid aromatic backbone, extreme operational environments—ranging from aerospace engineering to high-temperature pharmaceutical melt-extrusion—demand augmented flame retardant (FR) properties[2][3]. This technical guide explores the mechanistic principles of flame retardancy in isophthalamide polymers, detailing structural modifications, synergistic blending strategies, and self-validating experimental protocols for advanced material characterization.

Mechanistic Pathways of Flame Retardancy

The flame retardancy of isophthalamide polymers is not a singular event but a highly coordinated, dual-phase mechanism encompassing both the condensed (solid) and gas phases[4][5].

Condensed Phase (Char Formation)

Upon exposure to severe thermal stress, the meta-phenylene linkages in the polymer backbone undergo homolytic cleavage. Instead of degrading into volatile, combustible fragments, the polymer chains cross-link to form a dense, carbonaceous char layer[2]. Causality: This char acts as an insulating physical barrier, shielding the underlying unburned polymer from external heat flux while simultaneously impeding the outward diffusion of combustible gases and the inward diffusion of oxygen[4].

Gas Phase (Radical Scavenging)

When the polymer is functionalized with phosphorus-containing moieties, the degradation pathway is fundamentally altered. Thermal decomposition of these functional groups releases volatile PO· radicals into the flame zone. Causality: These radicals actively scavenge highly reactive H· and OH· radicals, effectively interrupting the exothermic combustion chain reaction and starving the flame of its primary energy propagators[6][7].

Fig 1: Gas and condensed phase flame retardant mechanisms in modified isophthalamide polymers.

Structural Modifications and Synergistic Blending

To elevate the Limiting Oxygen Index (LOI) and suppress the Heat Release Rate (HRR), researchers employ targeted chemical and physical modification strategies:

-

Phosphorus Integration: Incorporating bulky phosphorus-containing units (e.g., DOPO derivatives) into the polymer backbone or as pendant groups significantly enhances thermo-oxidative stability[6][7]. The phosphorus promotes early-stage degradation into polyphosphoric acid, which catalyzes char formation in the condensed phase[8][9].

-

Synergistic Fiber Blending: Blending PMIA with Flame Retardant Vinylon (FRV) yields a powerful synergistic effect. During pyrolysis, the components interact to increase the release of incombustible gases early on. Furthermore, the residual char layer connects to maintain the original fiber shape, acting as a superior barrier and eliminating the hazardous "wick effect"[4][5].

-

Surface Encapsulation: Applying continuous flame retardant treatments prior to solvent dyeing introduces FR chemicals into the aramid fiber while it is in a swollen state. This yields highly durable FR properties, tenaciously encapsulating the retardant within the fiber matrix[10].

Quantitative Performance Data

The efficacy of these modifications is quantified through rigorous thermal analysis. The table below synthesizes the comparative performance of standard and modified isophthalamide systems.

| Polymer Matrix / System | Primary Modification Strategy | Char Yield (%) | Limiting Oxygen Index (LOI) |

| Undyed T-455 Nomex (PMIA) | None (Baseline) | ~40.0% | 28.0%[10] |

| FR-Treated T-455 Nomex | Surface Encapsulation / Swelling | N/A | 43.4%[10] |

| Phosphorus-containing Polyimides | Backbone DOPO Integration | 35.0% - 54.0% (at 900°C) | 31.5% - 39.1%[9] |

| FRV / PMIA (50/50 Blend) | Synergistic Fiber Blending | Enhanced Structural Integrity | >30.0% (Significantly increased TTI)[4] |

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols outline the synthesis and characterization of advanced FR isophthalamide polymers.

Protocol 1: Synthesis of Phosphorus-Modified Polyisophthalamide

-

Monomer Purification: Recrystallize m-phenylenediamine and isophthaloyl chloride. Causality: Trace impurities act as chain terminators during step-growth polycondensation, drastically reducing the molecular weight and compromising the thermal stability of the final polymer.

-

Low-Temperature Polycondensation: React the purified diamine with a stoichiometric mixture of isophthaloyl chloride and a phosphorus-containing diacid chloride in N,N-dimethylacetamide (DMAc) at -5°C. Causality: Maintaining sub-zero temperatures suppresses exothermic side reactions and premature chain termination, ensuring high linearity of the polymer chain.

-

Precipitation and Washing: Extrude the viscous polymer dope into a deionized water bath. Filter and wash extensively with ethanol to remove residual HCl byproducts and unreacted monomers.

-

Spectroscopic Validation: Confirm the successful integration of phosphorus via FTIR spectroscopy. Validation Checkpoint: Look for distinct absorption bands at ~1205 cm⁻¹ (P=O stretching) and ~1470 cm⁻¹ (P-Ar groups)[7][9].

Protocol 2: Thermal and Flammability Characterization

-

Thermogravimetric Analysis (TGA): Heat 5-10 mg samples from 50°C to 900°C at a rate of 10°C/min under a nitrogen atmosphere. Causality: This establishes the initial decomposition temperature and quantifies the char yield at 900°C, a metric that directly correlates to condensed-phase FR efficacy[6][9].

-

Limiting Oxygen Index (LOI): Ignite a standardized polymer test bar in a controlled oxygen/nitrogen atmosphere. Determine the minimum oxygen concentration required to support flaming combustion for 3 minutes or 50 mm of sample length[2].

-

Cone Calorimetry: Expose a polymer plaque to a constant radiant heat flux (e.g., 35 kW/m²). Causality: Unlike LOI, cone calorimetry provides dynamic, real-world fire behavior metrics, including Peak Heat Release Rate (pHRR) and Time to Ignition (TTI)[2][4].

Fig 2: Self-validating experimental workflow for synthesizing and testing FR polymers.

Relevance to Drug Development & Biomedical Engineering

While traditionally viewed through the lens of industrial materials and protective textiles, the chemistry of isophthalamide and phosphorus-containing polymers is increasingly relevant to pharmaceutical and biomedical scientists[3]:

-

High-Temperature Processing: The formulation of advanced drug-eluting implants via hot-melt extrusion requires robust polymer matrices that can withstand high thermal stress without degrading the active pharmaceutical ingredient (API).

-

Tunable Degradation Profiles: Main-chain phosphorus polymers (e.g., polyphosphoesters and polyphosphazenes) offer highly tunable hydrolytic degradation profiles. The degradation rate is dictated by the steric bulk and hydrophobicity of the organic substituents attached to the phosphorus atom, making them ideal candidates for controlled therapeutic drug release[3].

References

- EP0807665B1 - Flame retardant high temperature polyphthalamides having improved thermal stability Google Patents URL

- COMPARATIVE STUDY OF PHOSPHORUS-CONTAINING POLYMERS WITH HIGH PERFORMANCE PROPERTIES Revue Roumaine de Chimie URL

- The effect of char on flame retardancy of cotton, flame retardant cotton and poly(m-phenylene isophthalamide)

- Flame Retardant Vinylon/Poly(m-phenylene isophthalamide)

- FLAME RETARDANT COMPOSITIONS WITH POLYMERIC DISPERSING AGENTS - Patent 2328965 EPO URL

- NAP.

- Thermal stability of some phosphorus containing polyesters and polyesterimides ResearchGate URL

- Flame Retardant vinylon/poly(m-phenylene Isophthalamide)

- Effect of functional groups on the thermal degradation of phosphorus- and phosphorus/nitrogen-containing functional polymers SciSpace URL

- Study on Thermal and Flame Retardant Properties of Phosphorus-containing Polyimides ResearchGate URL

- PMC (NIH)

- US4741740A - Flame-resistant properties of aramid fibers Google Patents URL

Sources

- 1. Read "Toxicological Risks of Selected Flame-Retardant Chemicals" at NAP.edu [nationalacademies.org]

- 2. emerald.com [emerald.com]

- 3. Main-Chain Phosphorus-Containing Polymers for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Flame retardant vinylon/poly(m-phenylene isophthalamide) blended fibers with synergistic flame retardancy for advanced fireproof textiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. US4741740A - Flame-resistant properties of aramid fibers - Google Patents [patents.google.com]

Electrical insulating properties of isophthalamide paper

Dielectric Integrity of Poly-m-Phenylene Isophthalamide (PMIA) Paper: A Technical Guide for Advanced Analytical and Medical Systems

As a Senior Application Scientist, I approach material selection not as a static checklist of specifications, but as a dynamic system of physical chemistry and electrical engineering. For researchers and drug development professionals, the reliability of high-voltage analytical instrumentation (such as High-Resolution Mass Spectrometers and NMRs) and the safety of next-generation wearable therapeutics depend entirely on the invisible, foundational properties of dielectric insulators.

This whitepaper provides an in-depth analysis of the electrical insulating properties of Poly-m-Phenylene Isophthalamide (PMIA) paper—commercially recognized under brands like Nomex®—and details the mechanistic causality behind its exceptional performance in high-stakes biomedical and analytical environments.

Mechanistic Foundations of PMIA Dielectric Stability

PMIA is synthesized via the polycondensation of m-phenylenediamine and isophthaloyl chloride. The meta-oriented aromatic rings in its polymer backbone provide significant steric hindrance and chain rigidity, translating to exceptional thermal stability with a continuous operational rating of 220°C (1)[1].

However, the raw chemical structure is only half the equation. The exceptional dielectric strength of PMIA paper is a direct consequence of its biphasic morphological manufacturing process. The paper is formed from a blend of structural short fibers (flocs ) and microscopic fibrous binder particles (fibrids ) (2)[2].

The Causality of Void Elimination: During the calendering process, the paper is subjected to high heat and pressure. This causes the microscopic fibrids to melt and flow, fully encapsulating the flocs. In alternating current (AC) electrical fields, any microscopic air void within an insulator acts as a capacitor in series with the solid dielectric. Because air has a lower dielectric constant and lower breakdown strength than the polymer, the electric field concentrates in the void, leading to localized ionization known as Partial Discharge (PD) (3)[3]. The floc-fibrid calendering process effectively annihilates these internal voids, drastically raising the corona inception voltage and preventing the avalanche breakdown that plagues standard woven polymers.

Quantitative Dielectric Profiling

To support precision engineering in medical device development, the quantitative electrical properties of calendered PMIA paper (0.25 mm / 10 mil thickness) are summarized below. Note the material's remarkable resistance to hygroscopic degradation.

Table 1: Dielectric Profile of Calendered PMIA Paper (0.25 mm)

| Property | Test Method | Value (Oven Dry) | Value (96% Relative Humidity) |

| Dielectric Strength | ASTM D149 | 33.5 kV/mm | 33.2 kV/mm |

| Dielectric Constant (1 kHz) | ASTM D150 | 2.6 | 3.1 |

| Dissipation Factor (1 kHz) | ASTM D150 | 0.014 | 0.025 |

| Volume Resistivity | ASTM D257 | 2 × 10¹⁶ Ω·cm | 2 × 10¹⁴ Ω·cm |

| Thermal Endurance | UL 1446 | 220°C Continuous | 220°C Continuous |

Data derived from standardized testing of Nomex® 410 (1)[1].

Protocol: Self-Validating Dielectric Breakdown Assessment

To verify the dielectric integrity of PMIA paper for use in FDA-regulated manufacturing equipment, laboratories must employ a self-validating testing system. The following protocol utilizes an internal control to prove the efficacy of the environmental stress phase.

Objective: Quantify the dielectric strength retention of PMIA paper under combined thermal and hygroscopic stress, utilizing standard cellulose kraft paper as a degradation control to validate chamber accuracy.

Step-by-Step Methodology:

-

Sample Preparation: Cut PMIA paper (0.25 mm) and standard cellulose kraft paper (positive control) into 10x10 cm squares.

-

Environmental Conditioning: Place half of both sample types in a desiccator (0% RH) and half in a humidity chamber (96% RH) at 220°C for 48 hours.

-

Causality of Control: Cellulose kraft paper degrades rapidly at 220°C. If the kraft paper does not exhibit a >50% loss in dielectric strength post-conditioning, the thermal chamber's stress application is invalid, and the test must be aborted.

-

-

Dielectric Testing (ASTM D149): Submerge the conditioned samples in mineral oil between two 50-mm cylindrical electrodes. Apply a 60 Hz AC voltage at a rapid rise rate of 500 V/s until puncture occurs.

-

Causality of Mineral Oil: Testing thin insulating papers in air often results in surface flashover (arcing around the edges) rather than true puncture. Mineral oil has a higher dielectric strength than air, forcing the electric field through the bulk of the material to measure true intrinsic strength (3)[3].

-

-

Partial Discharge Monitoring: Utilize an IEC 60270 compliant PD detector during the voltage ramp to quantify the Corona Inception Voltage (CIV) prior to total breakdown.

-

Data Validation: A successful test will show the kraft paper failing at <5 kV/mm, while the PMIA paper retains >95% of its baseline dielectric strength (~33.2 kV/mm).

Fig 1: Self-validating experimental workflow for PMIA dielectric endurance testing.

Critical Applications in Drug Development & Medical Technology

While traditionally used in industrial transformers, the unique properties of PMIA paper solve critical engineering bottlenecks in modern biopharma and medical device development:

High-Resolution Mass Spectrometry (HRMS) & NMR Instrumentation Time-of-flight (TOF) mass spectrometers and NMRs require ultra-stable high-voltage power supplies (often >10 kV). If the insulation surrounding these components contains microscopic voids, partial discharge occurs. PD generates high-frequency electromagnetic interference (EMI). In an HRMS, this EMI couples into the detection circuits, raising the noise floor and obscuring the detection of low-abundance drug metabolites. PMIA's void-free calendering and high volume resistivity (2 × 10¹⁶ Ω·cm) ensure absolute field stability, directly improving the signal-to-noise ratio of the analytical instrument (1)[1].

Wearable Therapeutics and Flexible Printed Heaters Recent biomedical innovations utilize PMIA paper as a flexible substrate for wearable electrothermal devices, such as transdermal drug delivery patches that use heat to increase skin permeability. PMIA paper can be patterned with Laser-Induced Graphene (LIG) to create highly efficient flexible heaters (4)[4]. Causality: PMIA's extreme thermal stability prevents the substrate from melting during the high-energy femtosecond laser ablation process used to form the graphene, while its inherent dielectric strength prevents short circuits against the patient's skin, ensuring clinical safety.

References

-

Ruan, Hao-ou, et al. "Experimental Study on Damage Mechanism of Partial Discharge of Oil-Immersed Laminated PMIA Paper." IEEE Xplore, 2021.[Link]

-

Yang, Qibiao, et al. "Flexible Poly-m-Phenylene Isophthalamide Paper-Based Heater Fabricated via Femtosecond Laser-Induced Graphene: Design and Electrothermal Performance." Polymers for Advanced Technologies, Jan 2026.[Link]

-

Aramid HPM. "Aramet® Paper Specifications." Aramid HPM.[Link]

Sources

Engineering the Future of Targeted Therapeutics and Agrochemicals: Potential Applications of Novel Phthalamide Heterocycles

Executive Summary

Phthalamides and their cyclic counterparts, phthalimides, represent a highly versatile class of non-aromatic nitrogen heterocycles. Characterized by their unique hydrophobic -CO-N(R)-CO- core, these scaffolds have historically served as foundational building blocks in organic synthesis. Today, they are at the forefront of modern drug discovery and agrochemical engineering. This technical guide explores the advanced applications of novel phthalamide heterocycles, detailing their mechanisms of action, providing self-validating experimental protocols, and synthesizing quantitative data across three primary domains: Targeted Protein Degradation (PROTACs), Species-Specific Agrochemicals, and Next-Generation Antimicrobial Agents.

Targeted Protein Degradation: Phthalamides as CRBN Modulators

Mechanism of Action and Structural Innovations

Phthalamide and phthalimide derivatives are the cornerstone of targeted protein degradation (TPD). They function as classic binders of the Cereblon (CRBN) E3 ubiquitin ligase, which forms part of the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex[1]. Proteolysis-targeting chimeras (PROTACs) utilize these heterocycles to induce physical proximity between a protein of interest (POI) and the E3 ligase, facilitating poly-ubiquitination and subsequent degradation by the 26S proteasome[2].

While traditional immunomodulatory drugs (IMiDs) like thalidomide and pomalidomide rely on a standard glutarimide-phthalimide core, recent structural innovations have expanded the chemical space. For instance, replacing the phthalimide core with bioisosteres like benzotriazole alters the neosubstrate degradation profile, reduces off-target cytotoxicity, and helps overcome acquired resistance in multiple myeloma models[3]. Furthermore, substitutions at position 5 of the phthalimide fragment provide alternative vectors for linker attachment, optimizing the thermodynamics of ternary complex formation[1].

PROTAC-mediated ternary complex formation and targeted protein degradation pathway.

Protocol: In Vitro Ternary Complex Formation and Ubiquitination Assay

To validate that POI degradation is strictly PROTAC-mediated and not an artifact of off-target cytotoxicity, the following self-validating protocol employs specific mechanistic controls.

-

Cell Preparation & Transfection: Plate HEK293T cells at 5×105 cells/well. Transfect with plasmids encoding the target POI and CRBN using a standard lipofection reagent.

-

Competition Control (Causality Check): Pre-incubate a subset of wells with a 10-fold molar excess of free pomalidomide for 1 hour. Rationale: Free pomalidomide saturates the CRBN binding pockets. If subsequent PROTAC treatment fails to degrade the POI in these wells, it proves the degradation is strictly CRBN-dependent.

-

Proteasome Inhibition Control: Treat another subset of cells with 10 µM MG132 (a proteasome inhibitor) 2 hours prior to PROTAC exposure. Rationale: Blocking the proteasome forces the accumulation of poly-ubiquitinated POI. This confirms the drug operates via the ubiquitin-proteasome system rather than transcriptomic downregulation.

-

PROTAC Treatment: Dose the remaining cells with serial dilutions of the novel phthalamide PROTAC (0.1 nM to 10 µM) for 12 hours.

-

Analysis: Lyse cells and perform Western Blotting for the POI, CRBN, and GAPDH (loading control). Calculate the DC 50 (concentration at 50% degradation) via densitometry.

Data Presentation: PROTAC Efficacy

| Compound | Target POI | CRBN Ligand Core | DC 50 (nM) | D max (%) | Cytotoxicity (IC 50 µM) |

| ARV-825 | BRD4 | Standard Pomalidomide | ~1.0 | 95% | > 10.0 |

| PROTAC 21 | BRD4 | Lenalidomide Derivative | 0.81 | 98% | > 20.0 |

| Compound 2 | Undisclosed | Benzotriazole Isostere | 2.5 | 90% | > 250.0 |

Data synthesized from literature on CRBN-recruiting PROTACs[2][3].

Agrochemical Innovation: Species-Specific RyR Modulators

Mechanism of Action

In the agrochemical sector, phthalamide derivatives like flubendiamide have revolutionized pest management. Flubendiamide selectively targets insect ryanodine receptors (RyRs), which are massive tetrameric calcium channels located on the sarcoplasmic and endoplasmic reticulum[4].

Unlike mammalian cells, which express three RyR isoforms, insects possess only a single isoform. Flubendiamide binds to a specific allosteric site within the transmembrane domain (amino acids 4111−5084 in the silkworm RyR)[5][6]. This binding induces an irreversible conformational shift that locks the channel in an open state, leading to uncontrolled depletion of intracellular calcium stores, muscle contraction, paralysis, and death[4][5].

Flubendiamide-induced calcium signaling pathway via insect ryanodine receptors.

Protocol: In Vitro Calcium Imaging Assay

To accurately measure RyR activation without interference from extracellular calcium influx, this protocol isolates the endoplasmic reticulum (ER) calcium pool.

-

Cell Line Engineering: Culture HEK293 cells stably expressing recombinant lepidopterous silkworm RyR (sRyR)[5].

-

Dye Loading: Incubate cells with 5 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) for 45 minutes at 37°C. Wash thrice with standard assay buffer.

-

Extracellular Calcium Depletion (Causality Check): Replace the standard buffer with a strictly Ca 2+ -free extracellular buffer containing 1 mM EGTA. Rationale: Removing extracellular calcium ensures that any observed fluorescent spike originates solely from intracellular ER stores, preventing false positives from plasma membrane ion channels.

-

SERCA Inhibition Control: Treat a control group with 10 µM cyclopiazonic acid (CPA) to reversibly inhibit the sarco/endoplasmic reticulum Ca 2+ -ATPase (SERCA)[5]. Rationale: CPA prevents the reuptake of calcium into the ER. This validates the total pool of stored calcium and isolates the specific efflux kinetics of the RyR channel.

-

Flubendiamide Application: Inject flubendiamide (10 nM to 10 µM) and record fluorescence kinetics (Ex: 488 nm, Em: 520 nm) using a high-throughput kinetic plate reader.

Data Presentation: RyR Modulator Specificity

| Compound | Target Receptor | EC 50 for Ca 2+ Release (nM) | Mammalian RyR1 Cross-Reactivity |

| Flubendiamide | Insect sRyR | ~11.0 | Negligible |

| Ryanodine | Universal RyR | > 100.0 | High |

| Caffeine | Universal RyR | > 1000.0 | High |

Data synthesized from characterization studies of flubendiamide sensitivity[5].

Next-Generation Antimicrobial Agents

Mechanism of Action

The increasing rate of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates novel chemical scaffolds. The chemical structure of phthalamides is inherently hydrophobic, which drastically increases their potential to traverse complex in vivo biological barriers, including the lipid-rich cell walls of Mycobacterium tuberculosis[7].

Recent drug discovery efforts utilize molecular hybridization, linking the phthalamide ring with aromatic structures (e.g., pyrazoles, triazoles, or N-phthaloylglycine esters)[7][8]. Molecular docking studies reveal that these hybrid molecules act via strong hydrogen bonding and hydrophobic interactions with critical microbial enzymes, such as DNA gyrase B and enoyl reductase (InhA), halting microbial replication[7].

Step-by-step experimental workflow for determining Minimum Inhibitory Concentration.

Protocol: Broth Microdilution MIC Assay with Resazurin

Traditional visual turbidity assessments for Minimum Inhibitory Concentration (MIC) are prone to subjective human error. This protocol utilizes a self-validating colorimetric system.

-

Compound Dilution: Prepare two-fold serial dilutions of the novel phthalamide derivative (from 1024 µg/mL down to 0.5 µg/mL) in a 96-well plate using Mueller-Hinton broth.

-

Bacterial Inoculation: Standardize the microbial inoculum (e.g., S. aureus or C. albicans) to 5×105 CFU/mL. Add 50 µL of the inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18–24 hours.

-

Resazurin Addition (Causality Check): Add 20 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours. Rationale: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) exclusively by the oxidoreductase enzymes of metabolically active, living cells. This eliminates visual subjectivity, providing a binary, self-validating readout of cell viability.

-

Spectrophotometric Analysis: Read the plate at 590 nm. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Data Presentation: Antimicrobial Activity

| Compound Derivative | Target Pathogen | MIC (µg/mL) | Reference Drug | Ref. MIC (µg/mL) |

| Phthalimide Aryl Ester 3b | S. aureus (Gram +) | 128.0 | Chloramphenicol | Variable |

| Phthalimide Aryl Ester 3b | C. albicans (Fungi) | 128.0 | Fluconazole | Variable |

| Hybrid Compound 4c | M. tuberculosis | 0.49 | Isoniazid | 0.25 |

Data synthesized from antimicrobial screening of novel phthalimide analogs[7][8].

Conclusion & Future Perspectives

The phthalamide heterocycle is far more than a legacy chemical scaffold; it is a dynamic, highly tunable pharmacophore driving modern scientific innovation. In targeted protein degradation, modifying the phthalimide core is unlocking new E3 ligase recruitment profiles and overcoming resistance mechanisms. In agrochemistry, the exquisite species-specificity of diamides like flubendiamide provides a blueprint for safe, targeted pest control. Finally, the inherent hydrophobicity and hybridization potential of these molecules offer a robust pipeline for combating multi-drug resistant microbial pathogens. Future research must continue to leverage structure-based drug design to maximize the therapeutic index of these powerful heterocycles.

Sources

- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 2. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? [mdpi.com]

- 3. Replacing the phthalimide core in thalidomide with benzotriazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cryo-EM structures of ryanodine receptors and diamide insecticides reveal the mechanisms of selectivity and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity | MDPI [mdpi.com]

Methodological & Application

Application Note: Advanced NMR Spectroscopy for Isophthalamide Structure Elucidation and Interaction Analysis

Introduction

Isophthalamides are highly versatile pharmacophores and supramolecular building blocks. Characterized by a central benzene ring substituted at the 1,3-positions with amide groups, they exhibit unique conformational dynamics. In drug development, isophthalamide derivatives have been successfully deployed as potent β -secretase (BACE-1) inhibitors for the treatment of Alzheimer's disease[1]. In supramolecular chemistry, the isophthalamide cleft serves as a privileged hydrogen-bond donor motif for anion recognition (e.g., halides, sulfate) and transmembrane transport[2],[3].

Because rotation around the amide-aryl bonds is restricted, isophthalamides exist in a dynamic equilibrium of syn-syn, syn-anti, and anti-anti conformations. Nuclear Magnetic Resonance (NMR) spectroscopy is the premier analytical tool to elucidate these structures, determine their dominant conformations in solution, and quantify their binding affinities with target guests[4].

Conformational Dynamics & Causality in NMR

The spatial orientation of the two N-H protons dictates the molecule's functional behavior.

-

syn-syn conformation : Both N-H groups point in the same direction, creating a convergent binding cleft ideal for anion coordination.

-

anti-anti conformation : Both N-H groups point outward, diverging from the central cavity.

-

syn-anti conformation : An intermediate, unsymmetrical state.

Figure 1: Conformational equilibrium of the isophthalamide motif via amide bond rotation.

Causality of Solvent Selection: The choice of NMR solvent fundamentally alters this equilibrium. Non-polar, non-competitive solvents like CDCl3 promote intramolecular hydrogen bonding or dimerization, often stabilizing the syn-syn state if a guest is present. Conversely, highly polar, competitive solvents like DMSO- d6 disrupt intermolecular interactions, solvating the amides and often shifting the baseline equilibrium toward the anti-anti or syn-anti states unless a strong coordinating anion forces the syn-syn conformation[2].

NMR Structural Elucidation Workflow

Figure 2: Step-by-step NMR workflow for isophthalamide structure and interaction elucidation.

Quantitative Data: Typical Chemical Shifts

The central aromatic proton (C2-H) and the amide protons (N-H) are the most diagnostic signals. Upon forming a syn-syn complex with an anion, the C2-H proton is highly deshielded due to the electron-withdrawing effect of the hydrogen-bonded anion and the polarization of the adjacent amide groups[2],[3].

Table 1: Diagnostic 1 H NMR Chemical Shifts for Isophthalamides

| Proton Assignment | CDCl3 (ppm) | DMSO- d6 (ppm) | Multiplicity | Mechanistic Note |

| Amide N-H | 7.50 – 8.50 | 9.50 – 11.00 | Broad Singlet | Highly sensitive to H-bonding and solvent exchange. |

| Ar-H (C2) | 8.00 – 8.50 | 8.20 – 8.80 | Singlet / Triplet | Shifts downfield ( Δδ>0.5 ppm) upon anion binding. |

| Ar-H (C4, C6) | 7.80 – 8.10 | 7.90 – 8.20 | Doublet | Exhibits NOE cross-peaks with N-H in anti conformation. |

| Ar-H (C5) | 7.40 – 7.60 | 7.50 – 7.70 | Triplet | Least affected by conformational changes. |

Experimental Protocols

Protocol 1: 2D NMR Conformational Analysis (NOESY/ROESY)

To definitively assign the solution-state conformation, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame NOE Spectroscopy) is utilized. Rationale: The proximity through space (< 5 Å) between the amide N-H and the aromatic C2-H or C4/C6-H protons reveals the orientation of the amide bond[4].

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 10–15 mg of the isophthalamide derivative in 600 μ L of anhydrous DMSO- d6 (or CDCl3 ). Ensure the solution is free of paramagnetic impurities and particulates by filtering it through a glass wool plug into a high-quality 5 mm NMR tube.

-

Degassing: Degas the sample using three freeze-pump-thaw cycles to remove dissolved oxygen. Oxygen acts as a paramagnetic relaxation sink and will severely quench NOE signals.

-

Acquisition Setup:

-

Insert the sample into a 500 MHz (or higher) NMR spectrometer.

-

Tune and match the probe; shim the magnet to achieve a line width of < 1 Hz for the residual solvent peak.

-

Calibrate the 90° pulse width ( P1 ) accurately for the specific sample.

-

-

ROESY Execution: Select a ROESY pulse sequence. Causality Note: ROESY is preferred over NOESY for mid-sized molecules (MW 500–1000 Da) because their tumbling rates often result in near-zero NOE cross-peaks (the "zero-crossing" regime). Set the spin-lock mixing time ( d8 ) to 200–300 ms.

-

Data Processing & Interpretation:

-

Process with a squared sine-bell window function in both dimensions.

-

Diagnostic Check: A through-space cross-peak between the N-H and C2-H indicates a syn orientation. A cross-peak between the N-H and C4/C6-H indicates an anti orientation.

-

Protocol 2: 1 H NMR Titration for Anion Binding Affinity ( Ka )

Isophthalamides bind anions (e.g., Cl − , F − , H 2 PO 4− ) via hydrogen bonding. 1 H NMR titration tracks the chemical shift perturbation ( Δδ ) of the N-H and C2-H protons to calculate the association constant ( Ka )[2],[3].

Step-by-Step Methodology:

-

Host Solution Preparation: Prepare a 2.0 mM stock solution of the isophthalamide (Host) in DMSO- d6 containing 0.05% TMS as an internal standard. Transfer exactly 500 μ L to an NMR tube.

-

Guest Solution Preparation: Prepare a 100 mM stock solution of the guest salt (e.g., Tetrabutylammonium chloride, TBACl) using the exact same 2.0 mM Host solution as the solvent. Self-Validating Step: Dissolving the guest in the host solution ensures that the concentration of the host remains perfectly constant (2.0 mM) throughout the titration, eliminating dilution artifacts that would otherwise skew the binding isotherm.

-

Titration Execution:

-

Acquire a baseline 1 H NMR spectrum of the pure host.

-

Add aliquots of the guest solution (e.g., 5, 10, 15, 20, 30, 50, 100 μ L) to the NMR tube using a high-precision Hamilton syringe.

-

Invert the tube gently to mix, then acquire a 1 H NMR spectrum after each addition.

-

-

Data Extraction: Record the chemical shift ( δ ) of the N-H and C2-H protons at each equivalent of guest added.

-

Non-Linear Regression Analysis: Plot Δδ vs. [Guest]/[Host] ratio. Fit the binding isotherm to a 1:1 or 1:2 binding model using specialized regression software (e.g., WinEQNMR or BindFit) to extract the Ka value.

Table 2: Representative Anion Binding Affinities ( Ka ) in DMSO- d6

| Anion (TBA Salt) | Binding Stoichiometry | Ka (M −1 ) | Mechanistic Observation |

| Chloride (Cl − ) | 1:1 | 150 - 300 | Induces syn-syn conformation; sharp downfield shift of C2-H[3]. |

| Fluoride (F − ) | 1:1 / 1:2 | > 1000 | Initial H-bonding followed by deprotonation at high equivalents[2]. |

| Sulfate (SO 42− ) | 1:1 | ~ 500 | Strong interaction due to tetrahedral geometry fitting the cleft[2]. |

Conclusion

Elucidating the structure and interaction dynamics of isophthalamides requires a rigorous, multi-faceted NMR approach. By carefully controlling solvent environments, leveraging 2D NOE techniques to bypass molecular tumbling limitations, and executing tightly controlled titration protocols, researchers can accurately map the conformational landscape and binding efficacies of these critical molecular scaffolds.

References